molecular formula C19H19N3O4S B2925110 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine CAS No. 2380194-23-8

3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2925110
CAS No.: 2380194-23-8
M. Wt: 385.44
InChI Key: BNVNYCQCMKYRKC-UHFFFAOYSA-N
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Description

3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzenesulfonyl group, an azetidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Palladium, platinum

Major Products Formed

    Oxidation Products: Oxidized derivatives of the oxazole and pyridine rings

    Reduction Products: Reduced forms of the benzenesulfonyl group

    Substitution Products: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is unique due to its combination of functional groups, which imparts distinct biological activities and chemical reactivity. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

2-methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-14-21-19(13-25-14)16-4-6-18(7-5-16)27(23,24)22-10-15(11-22)12-26-17-3-2-8-20-9-17/h2-9,13,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNYCQCMKYRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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